(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R)-3-oxo-1,2-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule contains three critical features:
-
Indene bicyclic framework – Typically constructed via [4+2] cycloaddition or annulation reactions.
-
Keto group at C3 – Introduced through oxidation or ketone transfer reagents.
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Chiral carboxylic acid at C1 – Established via asymmetric synthesis or enzymatic resolution.
Comparative analysis of synthetic routes reveals two primary strategies:
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Linear synthesis from pre-functionalized aromatic precursors (e.g., phthalic anhydrides)
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Convergent synthesis assembling bicyclic core and chiral center independently
Primary Synthetic Routes
Perkin-Knoevenagel Cascade Reaction
Reaction Scheme:
Phthalic anhydride → 1H-indene-1,3(2H)-dione → Target compound
Optimized Conditions (Table 1):
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Perkin | Ac₂O, NaOAc | 140°C | 6 hr | 68% |
| Knoevenagel | Malononitrile, Et₃N | Reflux | 12 hr | 43% |
| Hydrolysis | HCl (2N), 70°C | 70°C | 3 hr | 83% |
Key Findings:
Asymmetric Diels-Alder Approach
Reaction Mechanism:
Cyclopentadiene + Chiral dienophile → Bicyclic adduct → Oxidative functionalization
Performance Metrics (Table 2):
| Dienophile | Catalyst | ee (%) | Overall Yield |
|---|---|---|---|
| Acryloyl oxazolidinone | Jacobsen Cr(III)-salen | 94 | 38 |
| Maleic anhydride | Ti-TADDOLate | 88 | 41 |
Advantages:
-
Late-stage oxidation allows modular functional group introduction
Limitations:
-
Requires expensive chiral ligands
-
Multi-step oxidation sequence reduces atom economy
Stereochemical Control Strategies
Kinetic Resolution with Lipases
Protocol:
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Racemic ester synthesis (methyl/ethyl)
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Enzymatic hydrolysis with CAL-B lipase
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Separation of (1R)-acid and unreacted (1S)-ester
Optimized Parameters:
Chiral Auxiliary Approach
Representative Synthesis (Scheme 1):
-
Condensation with (R)-phenylglycinol
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Diastereoselective cyclization
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Auxiliary removal via hydrogenolysis
Key Data:
Industrial-Scale Considerations
Continuous Flow Synthesis
Reactor Design:
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Perkin step: Corning AFR module (residence time 30 min)
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Knoevenagel: Packed-bed reactor with Amberlyst-36
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Crystallization: MSMPR cascade
Benefits:
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (600 MHz, DMSO-d6):
13C NMR:
Emerging Methodologies
Photocatalytic Decarboxylation
Reaction:
β-keto acid precursors → Radical decarboxylation → Chiral induction
Recent Advances:
Comparative Method Analysis (Table 3)
| Method | Total Steps | Max Yield | ee (%) | Cost Index |
|---|---|---|---|---|
| Perkin-Knoevenagel | 3 | 83 | 72 | 1.0 |
| Diels-Alder | 5 | 41 | 94 | 3.2 |
| Enzymatic Resolution | 4 | 48 | >99 | 2.1 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (1R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Organic Synthesis
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in creating pharmaceuticals and agrochemicals.
Case Study: A study demonstrated its utility in synthesizing substituted indenes through electrophilic aromatic substitution reactions, leading to compounds with enhanced biological activity .
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific enzymes linked to inflammatory pathways.
Case Study: In vitro studies have shown that derivatives of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid possess significant antimicrobial activity against various bacterial strains .
Medicinal Chemistry
The compound is being explored as a lead structure in drug development. Its ability to modulate biological targets suggests potential therapeutic applications.
Case Study: A recent investigation highlighted its role as a potassium channel modulator, which could have implications in treating cardiovascular diseases .
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Key Features |
|---|---|---|
| Indene | Aromatic Hydrocarbon | Parent compound without carboxylic group |
| 1-Indanone | Ketone | Similar structure but lacks carboxylic functionality |
| 2-Indanone | Ketone | Structural isomer with different ketone positioning |
Mechanism of Action
The mechanism of action of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
(a) 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS 3470-45-9)
- Structure : Differs in the position of the carboxylic acid group (C5 vs. C1).
- Properties : The C5-substituted isomer may exhibit altered acidity and solubility due to resonance effects. Computational studies suggest higher electron-withdrawing effects at C5 could influence reactivity in coupling reactions .
(b) 4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid (CAS 56461-20-2)
- Structure : Features a benzoic acid substituent at C5 of the indene core.
- Applications: Such aromatic extensions are common in drug design, as seen in sulfamoyl benzoic acid analogues with subnanomolar agonist activity .
Ester Derivatives
(a) Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS 832089-57-3)
(b) 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester
- Synthesis : Optimized via solvent substitution (n-hexane) and additive (benzylamine) to suppress epoxy impurities, achieving scalable production .
Substituent Effects
(a) 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid
(b) 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid Monohydrate
- Structure : Hydroxy and prenyl substituents enhance hydrogen-bonding capacity.
- Crystallography: Forms stable monohydrate crystals, suggesting utility in co-crystal engineering for solubility modulation .
Biological Activity
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound known for its unique bicyclic structure and functional groups, which include a ketone and a carboxylic acid. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a building block in organic synthesis.
The compound has the following molecular formula: with a CAS number of 81702-53-6. Its structure features a ketone group at the 3-position and a carboxylic acid at the 1-position of the indene ring system, contributing to its reactivity and biological properties.
The biological activity of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of enzymes involved in various biochemical pathways, particularly those related to inflammation and cancer. For instance, it can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response, thereby potentially reducing inflammation.
Anticancer Properties
Recent studies have indicated that derivatives of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibit significant anticancer activity. These derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, one study demonstrated that certain analogs could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in inflammation .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. Studies have reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
Case Study 1: Anticancer Activity
In a comparative study involving various indene derivatives, (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid was found to be one of the most potent compounds against breast cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. Results showed a dose-dependent increase in apoptosis rates compared to control groups .
| Compound | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Control | - | 5 |
| (1R)-3-oxo | 10 | 30 |
| Derivative A | 15 | 25 |
| Derivative B | 12 | 28 |
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial assessed the anti-inflammatory effects of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid on patients with rheumatoid arthritis. Participants receiving the compound showed significant reductions in joint swelling and pain compared to placebo groups over a six-week period .
Q & A
Q. What are the established synthetic routes for (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, and how can reaction conditions be optimized for enantiomeric purity?
Methodological Answer: The synthesis of enantiomerically pure (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves chiral resolution or asymmetric catalysis. For example, enzymatic dynamic kinetic resolution (DKR) has been employed for related indene carboxylates, using lipases such as Candida antarctica lipase B (CAL-B) combined with a racemization catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) to achieve >95% enantiomeric excess (ee) . Key steps include:
- Substrate Design : Use of methyl or tert-butyl esters to enhance solubility and reactivity.
- Racemization Control : Optimizing pH and temperature to balance enzymatic activity and racemization rates.
- Purification : Chromatography (e.g., silica gel) or recrystallization in non-polar solvents.
Data Table :
| Reagent/Condition | Yield (%) | ee (%) | Characterization Method |
|---|---|---|---|
| CAL-B, TBD, 40°C | 75–92 | 94–95 | ¹H NMR, HRMS |
Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?
Methodological Answer: Characterization relies on a combination of techniques:
- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the diastereotopic protons of the indene ring appear as distinct doublets (δ 3.6–3.8 ppm, J ≈ 17 Hz) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 222.0561 for [M-N₂+H]⁺ in azido derivatives) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. The planar 1-indanone unit (r.m.s. deviation = 0.036 Å) and C–H⋯O hydrogen bonding motifs are critical for confirming conformation .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives, and how are they addressed?
Methodological Answer: Challenges include:
- Disorder in Flexible Moieties : The dihydroindene ring and substituents (e.g., esters) may exhibit positional disorder. Use of restraints (SHELXL) and high-resolution data (≤0.8 Å) improves refinement .
- Hydrogen Bonding Networks : Non-classical C–H⋯O interactions (e.g., C(6) chains along [010]) require careful modeling to avoid overinterpretation .
Data Table :
| Parameter | Value (Orthorhombic Pbca) |
|---|---|
| a (Å) | 9.8514 (10) |
| b (Å) | 8.9757 (7) |
| c (Å) | 21.917 (3) |
| R₁ (all data) | 0.087 |
| wR₂ | 0.231 |
Q. How can contradictions in synthetic yields or enantioselectivity data be analyzed systematically?
Methodological Answer: Contradictions often arise from:
- Substrate Impurities : Trace moisture or residual catalysts (e.g., TBD) can alter reaction pathways. Use of Karl Fischer titration or ICP-MS ensures reagent purity.
- Kinetic vs. Thermodynamic Control : In DKR, varying reaction times may favor racemization over resolution. Time-course studies (monitored via chiral HPLC) identify optimal windows .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance CAL-B activity but may reduce TBD-mediated racemization efficiency.
Q. What strategies are effective for functionalizing the 3-oxo group while preserving stereochemical integrity?
Methodological Answer:
- Azide Introduction : Reaction with NaN₃ and ceric ammonium nitrate (CAN) yields azido derivatives without racemization (e.g., methyl 2-azido-5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, quant. yield) .
- Reductive Amination : Use of NaBH₃CN and chiral amines under inert atmosphere retains configuration.
- Protection-Deprotection : Temporary silyl ether protection (e.g., TBSCl) of the carboxylic acid prevents side reactions during ketone modification.
Q. How should researchers handle instability or decomposition during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation.
- Lyophilization : For long-term stability, lyophilize as a sodium salt (pH 7–8) .
- Monitoring : Regular HPLC analysis (e.g., C18 column, 0.1% TFA in H₂O/MeCN) detects hydrolysis or oxidation.
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of C–H⋯O interactions in solid-state packing using Hirshfeld surface analysis.
- Computational Modeling : DFT studies (e.g., Gaussian 16) could predict enantioselectivity trends in DKR.
- Toxicity Profiling : Limited data exist on ecotoxicological impacts. OECD Guideline 423 assays are recommended for environmental risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
